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Compound of Interest

Compound Name: Febuxostat n-butyl isomer

Cat. No.: B1449468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, is a cornerstone in the

management of hyperuricemia and gout. As with any synthesized active pharmaceutical

ingredient (API), the presence of impurities is inevitable. Regulatory guidelines necessitate the

identification and toxicological assessment of these impurities to ensure patient safety. A critical

aspect of this assessment is the evaluation of their genotoxic potential—the ability to damage

DNA, which can lead to mutations and potentially cancer. This guide provides a comprehensive

comparison of the genotoxic potential of known febuxostat impurities, supported by available

experimental data and predictive assessments.

Genotoxicity Profile of Febuxostat and Its Impurities
The genotoxicity of febuxostat itself has been thoroughly evaluated through a standard battery

of in vitro and in vivo assays. In contrast, the genotoxic potential of its impurities is less

extensively characterized, with current understanding largely reliant on computational (in silico)

predictions and limited experimental data for some process-related impurities.

Febuxostat: The Active Pharmaceutical Ingredient
A comprehensive set of genotoxicity studies has been conducted on febuxostat, as detailed in

the European Medicines Agency (EMA) public assessment report. These studies are crucial as

a baseline for comparing the potential risks posed by its impurities.
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Table 1: Summary of Genotoxicity Studies for Febuxostat

Assay Test System
Metabolic
Activation (S9)

Result

In Vitro

Bacterial Reverse

Mutation Assay (Ames

Test)

S. typhimurium & E.

coli
With and Without Negative

Mouse Lymphoma

Assay (MLA)

L5178Y tk+/- mouse

lymphoma cells
With and Without Negative

Chromosomal

Aberration Test

Chinese Hamster

Lung (CHL) fibroblasts
With and Without Negative

Chromosomal

Aberration Test

Human Peripheral

Blood Lymphocytes
With and Without Negative

In Vivo

Micronucleus Test Mouse Bone Marrow N/A Negative

Unscheduled DNA

Synthesis (UDS)
Rat Hepatocytes N/A Negative

The collective data from these assays indicate that febuxostat is not genotoxic.

Potential Genotoxic Impurities in Febuxostat
Several classes of impurities have been identified during the synthesis and degradation of

febuxostat. These include process-related impurities, such as those arising from starting

materials and intermediates, and degradation products that form under stress conditions.

Four potential impurities containing an aldehyde functional group have been identified.

Quantitative Structure-Activity Relationship (QSAR) analyses have raised a structural alert for

these compounds due to the known reactivity of aldehydes with DNA.[1][2][3] However, to date,

no publicly available experimental genotoxicity data for these specific impurities have been

reported.
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Table 2: Genotoxicity Assessment of Aldehyde-Containing Febuxostat Impurities

Impurity Name Structure
Genotoxicity
Assessment

Experimental Data

Impurity 1 (ethyl 2-(3-

formyl-4-

hydroxyphenyl)-4-

methylthiazole-5-

carboxylate)

C₁₄H₁₃NO₄S

QSAR structural alert

for mutagenicity

(aldehyde group)

Not Available

Impurity 2 (ethyl 2-(3-

formyl-4-

isobutoxyphenyl)-4-

methylthiazole-5-

carboxylate)

C₁₈H₂₁NO₄S

QSAR structural alert

for mutagenicity

(aldehyde group)

Not Available

Impurity 3 (2-(3-

formyl-4-

isobutoxyphenyl)-4-

methylthiazole-5-

carboxylic acid)

C₁₆H₁₇NO₄S

QSAR structural alert

for mutagenicity

(aldehyde group)

Not Available

Impurity 4 (isobutyl 2-

(3-formyl-4-

isobutoxyphenyl)-4-

methylthiazole-5-

carboxylate)

C₂₀H₂₅NO₄S

QSAR structural alert

for mutagenicity

(aldehyde group)

Not Available

The absence of experimental data for these aldehyde-containing impurities represents a

significant data gap. While QSAR provides a valuable initial assessment, definitive conclusions

on their genotoxic potential require empirical testing.

Alkyl bromides are used as reagents in the synthesis of febuxostat and may persist as

impurities in the final drug substance. These compounds are known alkylating agents, a class

of chemicals with the potential to react with DNA and induce mutations.[4][5][6]

Table 3: Genotoxicity Data for Alkyl Bromide Impurities
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Impurity Name Ames Test Result
In Vitro
Chromosomal
Aberration

In Vivo
Micronucleus Test

n-Propyl bromide (1-

Bromopropane)
Positive[7] Data Not Available Data Not Available

Isopropyl bromide (2-

Bromopropane)

Positive (with and

without S9)[8]
Negative[8] Negative[8]

n-Butyl bromide Data Not Available Data Not Available Data Not Available

Isobutyl bromide Data Not Available Data Not Available Data Not Available

sec-Butyl bromide Data Not Available Data Not Available Data Not Available

The available data for alkyl bromide impurities are varied. Isopropyl bromide presents a mixed

profile, being positive in the Ames test but negative in chromosomal aberration and

micronucleus assays. This suggests it may be a bacterial mutagen but may not express

clastogenic or aneugenic potential in mammalian systems in vivo. The positive Ames test for n-

propyl bromide, as indicated in its safety data sheet and supported by the National Toxicology

Program's classification as "reasonably anticipated to be a human carcinogen," warrants

stringent control of this impurity.[7][9] The lack of data for the butyl bromide isomers highlights

another area where further experimental investigation is needed.

Experimental Protocols
Standardized and validated assays are critical for the reliable assessment of genotoxicity. The

following are detailed methodologies for the key in vitro genotoxicity assays, based on OECD

guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD
471
The Ames test is a widely used method to evaluate the potential of a substance to induce gene

mutations.

Methodology:
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Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

and an Escherichia coli strain (e.g., WP2 uvrA), which are auxotrophic for histidine or

tryptophan, respectively, are used.

Metabolic Activation: The assay is performed both in the presence and absence of a

mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic

mammalian metabolism.

Exposure: The test substance is mixed with the bacterial culture and, if applicable, the S9

mix. This mixture is then combined with molten top agar and poured onto minimal glucose

agar plates.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies (colonies that have regained the ability to

synthesize the required amino acid) is counted.

Evaluation Criteria: A substance is considered mutagenic if it causes a concentration-related

increase in the number of revertant colonies over the background (negative control) and the

increase is statistically significant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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